molecular formula C10H8BrNO2 B13976130 2-Bromo-3-cyanobenzyl acetate

2-Bromo-3-cyanobenzyl acetate

Cat. No.: B13976130
M. Wt: 254.08 g/mol
InChI Key: CBTZQXHFNXPNKX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyanobenzyl acetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzyl acetate, where the benzyl group is substituted with bromine and cyano groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyanobenzyl acetate typically involves the bromination of 3-cyanobenzyl acetate. One common method is the reaction of 3-cyanobenzyl acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyanobenzyl acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 2-bromo-3-aminobenzyl acetate.

    Oxidation: Formation of 2-bromo-3-cyanobenzoic acid.

Scientific Research Applications

2-Bromo-3-cyanobenzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyanobenzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various transformations. The acetate group can undergo hydrolysis or oxidation, leading to different functional derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyanobenzyl acetate
  • 3-Bromo-2-cyanobenzyl acetate
  • 2-Chloro-3-cyanobenzyl acetate

Comparison

2-Bromo-3-cyanobenzyl acetate is unique due to the specific positioning of the bromine and cyano groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and research.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

(2-bromo-3-cyanophenyl)methyl acetate

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-2-3-8(5-12)10(9)11/h2-4H,6H2,1H3

InChI Key

CBTZQXHFNXPNKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=CC=C1)C#N)Br

Origin of Product

United States

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